Protodioscin

描述

准备方法

合成路线和反应条件: 原薯蓣皂苷的合成涉及复杂的有机反应,通常从更简单的甾体皂苷开始。该过程通常包括糖基化反应,将糖基连接到甾体骨架上。特定的反应条件,例如温度、pH 和催化剂的使用,对于获得高产率和纯度至关重要。

工业生产方法: 原薯蓣皂苷的工业生产主要通过从天然来源(如蒺藜)提取来实现。 提取过程包括溶剂提取,然后进行色谱等纯化步骤,以分离出纯形式的原薯蓣皂苷 . 生物技术方法的进步,包括使用微生物发酵,也正在探索以提高生产效率。

化学反应分析

Chemical Reactions and Modifications

- Tautomerization The acid-catalyzed tautomerization of 3-O-substituted kryptogenin has been studied to improve the synthesis of methyl protodioscin .

- Thio-Analogue Synthesis A synthesis of methyl this compound and its 26-thio-analogue has been achieved through the stereocontrolled installation of a chacotriosyl moiety .

Biological Activities and Reactions

- Apoptosis Induction this compound can induce apoptosis in human hepatocellular carcinoma cells by activating ER stress and interaction between Mfn1 and Bak . It also induces apoptosis in human osteosarcoma cells through caspase-dependent and MAPK signaling pathways . Studies have demonstrated that ROS induces ER stress-dependent apoptosis through depletion of calcium stores in the ER via inhibition of Ca2+-ATPase .

- Mitochondrial Effects this compound modulates mitochondrial apoptosis of human hepatocellular carcinoma cells . It also impacts mitophagy in human osteosarcoma cells by activating the NIX/LC3 pathway .

- Effects on Root Growth this compound affects root growth in Arabidopsis thaliana, altering hormonal balance and causing root deformation. It increases hydrogen peroxide (H2O2) in roots and reduces primary root growth in a dose-dependent manner, leading to increased lateral root number and root hair density . this compound also influences auxin homeostasis, which plays a crucial role in regulating cell division and differentiation in the root system .

- Intestinal Barrier Function Methyl this compound can protect against intestinal barrier dysfunction induced by pro-inflammatory agents, increasing crypt formation in in vitro studies .

科学研究应用

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of protodioscin against cerebral ischemia-reperfusion injury. In an experimental model using rats, this compound demonstrated significant anti-inflammatory and anti-apoptotic properties. The study showed that treatment with this compound resulted in the upregulation of NF-κB and IκBa protein expressions, indicating a protective mechanism against neuronal damage during ischemic events .

Case Study: Cerebral Ischemia-Reperfusion Injury

- Model: Transient focal middle cerebral artery occlusion in rats.

- Dosage: 25 mg/kg and 50 mg/kg.

- Findings: Reduced neuronal apoptosis and inflammation; potential therapeutic target for stroke intervention.

Anti-Cancer Properties

This compound exhibits cytotoxic effects against various cancer cell lines, including hepatocellular carcinoma (HCC) and osteosarcoma. In vitro studies have shown that this compound induces mitochondrial apoptosis in HCC cells, leading to decreased cell viability and colony formation . Furthermore, it has been observed to inhibit growth in human osteosarcoma cells through the upregulation of apoptotic proteins .

Case Study: Hepatocellular Carcinoma

- Model: Human hepatocellular carcinoma cell lines.

- Mechanism: Induction of apoptosis via mitochondrial pathways.

- Results: Significant reduction in cell viability; potential for developing novel cancer therapies.

Case Study: Osteosarcoma

- Model: Human osteosarcoma cell lines (HOS and 143B).

- Mechanism: Induction of apoptosis and mitophagy.

- Findings: Upregulation of cleaved caspases and mitophagy-related proteins; suggests a novel therapeutic strategy targeting NIX/LC3 pathways .

Enhancement of Male Fertility

This compound has been traditionally used as an aphrodisiac, with studies supporting its role in improving male sexual function. It is believed to enhance testosterone levels and improve sperm quality. Research indicates that this compound supplementation may positively influence reproductive health by modulating hormonal levels .

Case Study: Male Fertility Enhancement

- Subject: Male rats treated with this compound-rich extracts.

- Outcome: Improved testosterone levels and sperm parameters; potential application in treating male infertility.

Anti-Inflammatory and Antioxidant Activities

The compound also exhibits anti-inflammatory properties, making it a candidate for treating conditions characterized by inflammation. This compound has been shown to reduce pro-inflammatory cytokines and oxidative stress markers in various experimental models .

Data Table: Summary of this compound Applications

| Application | Mechanism | Model/Study Type | Key Findings |

|---|---|---|---|

| Neuroprotection | Anti-inflammatory, anti-apoptotic | Rat model of cerebral ischemia | Reduced neuronal damage |

| Anti-cancer | Induces apoptosis | Human cancer cell lines (HCC, osteosarcoma) | Decreased cell viability |

| Male fertility enhancement | Hormonal modulation | Male rats | Improved testosterone levels |

| Anti-inflammatory | Reduces cytokines | Various animal models | Decreased inflammation |

Safety and Toxicity Profile

Acute toxicity studies indicate that this compound-rich extracts have low toxicity levels in vivo, suggesting their safety for potential therapeutic use . The absence of significant adverse effects supports its application in traditional medicine as well as modern pharmacotherapy.

作用机制

原薯蓣皂苷通过多种分子机制发挥其作用:

雄激素受体调节: 增加细胞中雄激素受体的浓度,增强对雄激素如睾酮和双氢睾酮的敏感性.

一氧化氮释放: 触发阴茎海绵体组织中一氧化氮的释放,有助于其促勃起作用.

激素调节: 影响睾酮、双氢睾酮和脱氢表雄酮等激素的水平.

相似化合物的比较

原薯蓣皂苷由于其独特的糖基化模式和生物活性,在甾体皂苷中独树一帜。类似的化合物包括:

薯蓣皂苷元: 另一种具有抗炎和抗癌特性的甾体皂苷。

菝葜皂苷元: 以其神经保护和抗炎作用而闻名。

薯蓣皂苷元: 表现出抗炎和抗癌活性。

原薯蓣皂苷因其强大的促勃起作用及其调节雄激素受体的能力而脱颖而出,使其成为研究和治疗领域中的一种有价值的化合物 .

如果您有任何其他问题或需要更多详细信息,请随时询问!

生物活性

Protodioscin is a steroidal saponin primarily derived from various plant species, particularly those in the Dioscoreaceae and Trigonella families. This compound has garnered attention for its diverse biological activities, including anti-cancer, neuroprotective, and anti-inflammatory effects. This article delves into the biological activity of this compound, supported by case studies, research findings, and data tables.

Anti-Cancer Activity

Numerous studies have demonstrated the anti-cancer properties of this compound across various cancer types.

- Cell Growth Inhibition : this compound has been shown to inhibit cell proliferation in several cancer cell lines, including bladder cancer (5637 and T24 cells) and breast cancer (ER-positive and triple-negative subtypes). The compound induces apoptosis and causes cell cycle arrest at the G2 phase through the activation of p38 and JNK signaling pathways .

- Epithelial-Mesenchymal Transition (EMT) : this compound inhibits EMT by increasing E-cadherin expression while decreasing N-cadherin and vimentin levels, which is crucial for preventing metastasis in cancers .

- Reactive Oxygen Species (ROS) Generation : In breast cancer cells, this compound induces oxidative stress, leading to increased ROS levels, which contribute to its cytotoxic effects .

Case Studies

- Bladder Cancer : In a study involving bladder cancer cell lines, this compound was found to significantly reduce cell migration and invasion while promoting apoptosis. An in vivo xenograft model confirmed that this compound inhibited tumor growth effectively .

- Breast Cancer : this compound exhibited potent cytotoxicity against both ER-positive (MCF-7) and triple-negative (MDA-MB-468) breast cancer cells, with IC50 values ranging from 1.53 μM to 6 μM. The compound demonstrated low toxicity to normal peripheral blood mononuclear cells (PBMC), indicating its potential as a selective anti-cancer agent .

Neuroprotective Effects

Research has highlighted the neuroprotective properties of this compound in models of cerebral ischemia-reperfusion injury.

- Reduction of Apoptosis : this compound treatment significantly reduced neuron apoptosis in the hippocampus and cortex following ischemic injury by modulating the Bax/Bcl-2 ratio and decreasing caspase-3 activity .

- Anti-Inflammatory Effects : The compound suppressed the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, contributing to its protective effects against cerebral injury .

Anti-Inflammatory Activity

This compound has been shown to exert anti-inflammatory effects by inhibiting cytokine production.

- Cytokine Inhibition : Methyl this compound, a derivative of this compound, significantly inhibited IL-6 production in lung epithelial cells treated with IL-1β. This effect was mediated through the inhibition of JNK signaling pathways .

Summary Table of Biological Activities

属性

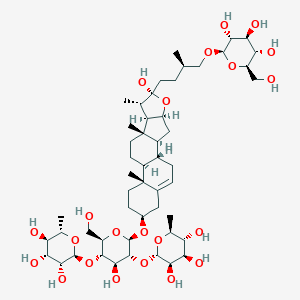

IUPAC Name |

2-[4-hydroxy-2-(hydroxymethyl)-6-[[6-hydroxy-7,9,13-trimethyl-6-[3-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C51H84O22/c1-20(19-65-45-39(60)38(59)35(56)30(17-52)69-45)9-14-51(64)21(2)32-29(73-51)16-28-26-8-7-24-15-25(10-12-49(24,5)27(26)11-13-50(28,32)6)68-48-44(72-47-41(62)37(58)34(55)23(4)67-47)42(63)43(31(18-53)70-48)71-46-40(61)36(57)33(54)22(3)66-46/h7,20-23,25-48,52-64H,8-19H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVTJOONKWUXEFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C(CC3C2(CCC4C3CC=C5C4(CCC(C5)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)C)O)O)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)OC1(CCC(C)COC9C(C(C(C(O9)CO)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H84O22 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101099899 | |

| Record name | β-D-Glucopyranoside, (3β,25R)-26-(β-D-glucopyranosyloxy)-22-hydroxyfurost-5-en-3-yl O-6-deoxy-α-L-mannopyranosyl-(1→2)-O-[6-deoxy-α-L-mannopyranosyl-(1→4)]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101099899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1049.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Protodioscin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034062 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

161659-81-0, 55056-80-9 | |

| Record name | β-D-Glucopyranoside, (3β,25R)-26-(β-D-glucopyranosyloxy)-22-hydroxyfurost-5-en-3-yl O-6-deoxy-α-L-mannopyranosyl-(1→2)-O-[6-deoxy-α-L-mannopyranosyl-(1→4)]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=161659-81-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | β-D-Glucopyranoside, (3β,25R)-26-(β-D-glucopyranosyloxy)-22-hydroxyfurost-5-en-3-yl O-6-deoxy-α-L-mannopyranosyl-(1→2)-O-[6-deoxy-α-L-mannopyranosyl-(1→4)]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101099899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Protodioscin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034062 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

190 - 192 °C | |

| Record name | Protodioscin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034062 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。